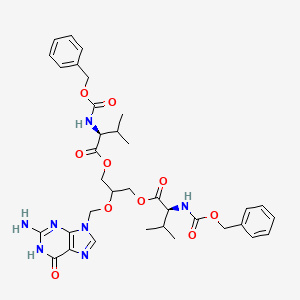

Valganciclovirhydrochloride impurity 25

描述

Valganciclovir hydrochloride is an antiviral prodrug used to treat cytomegalovirus (CMV) infections. During its synthesis and storage, process-related impurities such as Valganciclovir Hydrochloride Impurity 25 may form. For instance, Valganciclovir N-Valyl Impurity (CAS 897937-73-4, C₁₉H₃₁N₇O₆) and Valganciclovir Hydrochloride Impurity R (C₁₄H₂₁ClN₆O₄·HCl) are structurally related impurities arising from incomplete esterification, stereochemical variations, or chlorinated intermediates .

属性

CAS 编号 |

130914-77-1 |

|---|---|

分子式 |

C35H43N7O10 |

分子量 |

721.8 g/mol |

IUPAC 名称 |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]oxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C35H43N7O10/c1-21(2)26(38-34(46)50-15-23-11-7-5-8-12-23)31(44)48-17-25(52-20-42-19-37-28-29(42)40-33(36)41-30(28)43)18-49-32(45)27(22(3)4)39-35(47)51-16-24-13-9-6-10-14-24/h5-14,19,21-22,25-27H,15-18,20H2,1-4H3,(H,38,46)(H,39,47)(H3,36,40,41,43)/t26-,27-/m0/s1 |

InChI 键 |

XIXLYOKREVVILK-SVBPBHIXSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)OCC(COC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)NC(=O)OCC4=CC=CC=C4 |

规范 SMILES |

CC(C)C(C(=O)OCC(COC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)NC(=O)OCC4=CC=CC=C4 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of ester and amide bonds. Typical synthetic routes may include:

Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts.

Amidation: Forming amide bonds by reacting carboxylic acids or their derivatives with amines.

Purine Derivative Formation: Synthesizing purine derivatives through multi-step organic reactions involving nucleophilic substitutions and cyclizations.

Industrial Production Methods

Industrial production of such complex molecules often involves:

Optimization of Reaction Conditions: Using high-throughput screening to identify optimal conditions for each reaction step.

Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring efficiency and yield.

Purification: Employing techniques such as chromatography and crystallization to purify the final product.

化学反应分析

Types of Reactions

This compound may undergo various chemical reactions, including:

Oxidation: Oxidizing agents can modify the functional groups, potentially altering the compound’s properties.

Reduction: Reducing agents can convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitutions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acid or base catalysts for esterification and amidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

This compound’s unique structure makes it valuable in various scientific research fields:

Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: Utilizing its chemical properties in the development of new materials or pharmaceuticals.

作用机制

The compound’s mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

相似化合物的比较

Structural and Physicochemical Comparison with Similar Compounds

Impurities in valganciclovir hydrochloride typically differ in functional groups, stereochemistry, or substitution patterns. Key comparisons include:

Table 1: Structural Comparison of Valganciclovir and Select Impurities

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Source of Formation |

|---|---|---|---|---|

| Valganciclovir Hydrochloride | C₁₄H₂₂N₆O₅·HCl | 390.83 | L-valyl ester prodrug of ganciclovir | Active pharmaceutical ingredient |

| N-Valyl Impurity (Impurity 14) | C₁₉H₃₁N₇O₆ | 453.49 | Additional valine residue | Esterification side reaction |

| Impurity R (Chlorinated Derivative) | C₁₄H₂₁ClN₆O₄·HCl | 409.27 | Chlorine substitution at propyl group | Synthetic intermediate |

| S,R-Isovalganciclovir Impurity | C₁₄H₂₂N₆O₅ | 354.37 | Stereoisomer at valine or hydroxyl positions | Racemization during synthesis |

Notes:

- N-Valyl Impurity : Results from incomplete removal of valine residues during synthesis, altering pharmacokinetics .

- Impurity R : Contains a chlorine atom, likely from solvent or reagent contamination, increasing toxicity risks .

- S,R-Isovalganciclovir : Stereochemical impurity with reversed configuration at chiral centers, reducing antiviral activity .

Analytical Methods for Detection and Quantification

Impurity profiling relies on chromatographic techniques to differentiate structurally similar compounds:

Table 2: Analytical Parameters for Valganciclovir and Impurities

Key Findings :

- HPLC : Impurity R elutes later due to higher hydrophobicity from chlorine substitution .

- HPTLC : N-Valyl Impurity shows lower Rf due to increased molecular weight .

- LOQ : Valganciclovir’s LOQ (27.87 ng/spot) is stricter than impurities, reflecting its higher purity requirements .

Table 3: Regulatory Limits for Valganciclovir Impurities

Safety Notes:

- Impurity R: Chlorinated derivatives are flagged for genotoxicity testing per ICH M7 guidelines .

- S,R-Isovalganciclovir: Non-pharmacopoeial impurity requiring control to prevent efficacy loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。